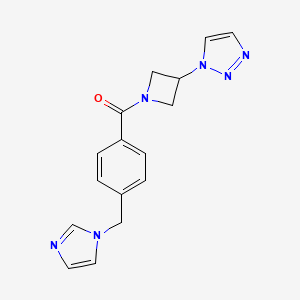

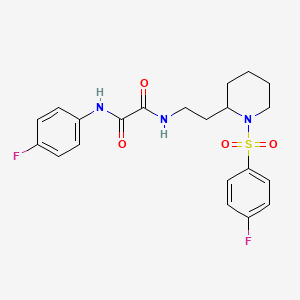

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

The synthesis of imidazole derivatives has been made by glyoxal and ammonia . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Imidazole Derivatives : A study detailed the synthesis of imidazole derivatives containing a β-lactam ring, starting from the reaction of L-Histidine with acetic anhydride, leading to various Schiff bases and ultimately azetidinone derivatives. These compounds were characterized using FT-IR, 1H-NMR, and 13C-NMR spectroscopy, showcasing the structural diversity attainable with imidazole frameworks (Askar, Ali, & Al-Mouamin, 2016).

Crystal Structure of Triazole-Imidazole Derivatives : Another research presented the synthesis and crystal structure of a compound combining pyrazol, triazole, and methanone groups. X-ray diffraction identified the compound's structure, demonstrating the complex architectures possible with triazole and imidazole units (Cao, Dong, Shen, & Dong, 2010).

V-shaped Ligands with N-Heterocycles : The synthesis and characterization of V-shaped ligands featuring imidazole and benzo[d]imidazole were reported. X-ray diffraction analyses revealed the ligands' V-shaped angles and the intermolecular interactions within their crystal structures, highlighting the potential of such N-heterocyclic compounds in forming complex molecular architectures (Wang, Sun, Zhang, & Sun, 2017).

Mechanistic Insights and Applications

Catalyst for Huisgen Cycloadditions : Research into the tris(triazolyl)methanol-Cu(I) structure revealed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This work underscores the utility of triazolyl methanone derivatives in catalysis, particularly for reactions carried out on water or under neat conditions, emphasizing the role of such compounds in facilitating efficient chemical transformations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

E-Amide Preference in N-Acyl Azoles : An investigation into the conformational properties of N-acyl azoles, including imidazole, pyrazole, and triazole, elucidated the E-amide preference in these compounds. This study provides insight into the conformational dynamics and stability of N-acyl azole derivatives, which could influence their application in drug design and other areas of chemistry (Takahashi et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(21-10-15(11-21)22-8-6-18-19-22)14-3-1-13(2-4-14)9-20-7-5-17-12-20/h1-8,12,15H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNUCPVQEMJFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)

![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)